molecular formula C16H11ClN2O3S B2925027 N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 478248-46-3

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2925027
CAS RN: 478248-46-3
M. Wt: 346.79
InChI Key: TVCQYDKXXZLALY-UHFFFAOYSA-N
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Description

Compounds like N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide belong to a class of organic compounds known as amides. They are formed by the condensation reaction of a carboxylic acid with an amine, in which a water molecule is eliminated . These compounds can exhibit a range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound can be characterized by techniques such as single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules can be linked by N–H⋯O and C–H⋯O hydrogen bonds. There can also be weak π⋯π interactions in the compound form a layer structure parallel to the plane .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various laboratory techniques. For example, a similar compound, 3-Chloro-4-methylphenyl isocyanate, is a colorless liquid with an acrid odor. It is denser than water and toxic by ingestion, inhalation, and skin absorption .

Scientific Research Applications

Pharmaceutical Research: Drug Synthesis

This compound is utilized in the synthesis of various pharmaceuticals due to its chemical structure which allows for the formation of stable amide bonds. The presence of the benzothiophene moiety is particularly significant as it is a common feature in molecules with therapeutic potential . Researchers leverage this compound to develop new drugs with improved efficacy and safety profiles.

Material Science: Organic Semiconductors

In material science, the compound’s molecular structure, which includes a benzothiophene ring, makes it a candidate for use in organic semiconductors. These semiconductors are crucial for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .

Chemical Synthesis: Heterocyclic Chemistry

Heterocyclic compounds like N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide are pivotal in chemical synthesis. They serve as building blocks for creating complex molecules with diverse biological activities, essential in developing new chemical entities .

Agricultural Chemistry: Pesticide Development

The compound’s structural features are explored for developing novel pesticides. Its ability to interact with various biological targets can lead to the creation of pesticides with specific modes of action, potentially reducing the environmental impact of pest control .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods to help identify and quantify similar compounds in complex mixtures .

Biological Research: Antifungal Activity

Research has shown that compounds with similar structures exhibit antifungal properties. This particular compound could be investigated for its potential use in controlling fungal infections in both medical and agricultural settings .

Safety and Hazards

Safety and hazards associated with a compound depend on its specific properties. For instance, 3-Chloro-4-methylphenyl isocyanate is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation and is fatal if inhaled .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the importance of heterocyclic chemistry and the potential of similar compounds in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c1-9-2-3-11(8-13(9)17)18-16(20)15-7-10-6-12(19(21)22)4-5-14(10)23-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCQYDKXXZLALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide

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